molecular formula C17H19NO3 B2861002 (2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide CAS No. 890605-48-8

(2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide

Cat. No.: B2861002
CAS No.: 890605-48-8
M. Wt: 285.343
InChI Key: RNDRGMMTZPDDFV-VAWYXSNFSA-N
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Description

The compound (2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide is an enamide derivative featuring a 2-ethoxyphenyl group attached to the amide nitrogen and a 5-ethyl-substituted furan ring on the α,β-unsaturated carbonyl chain. Its structure combines electron-donating (ethoxy) and moderately lipophilic (ethylfuran) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-13-9-10-14(21-13)11-12-17(19)18-15-7-5-6-8-16(15)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDRGMMTZPDDFV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyaniline and 5-ethylfuran-2-carbaldehyde.

    Formation of the Enamine: The 2-ethoxyaniline undergoes a condensation reaction with 5-ethylfuran-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with an acyl chloride or anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the furan ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB or MAPK, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound’s synthesis likely involves N-acylation of 2-ethoxyaniline with a 5-ethylfuran-containing cinnamoyl chloride, similar to methods used for compound 14 (two-phase solvent system, 58–91% yields) .
Antimicrobial Activity:
  • Potency : CF3-substituted analogs (e.g., compound 25) exhibit superior activity against Staphylococcus aureus (MIC ≤ 1 µM) and Mycobacterium tuberculosis due to enhanced lipophilicity and electron-withdrawing effects, which may improve target binding .
  • Ethoxyphenyl vs.
Anti-inflammatory Activity:
  • Ortho-substituted enamide derivatives (e.g., compound 20 in ) show significant NF-κB inhibition. The target compound’s 2-ethoxyphenyl group may align with this trend, though the ethylfuran’s role requires further study.

Physicochemical and ADMET Properties

  • Lipophilicity : The ethylfuran group likely confers a logD7.4 value intermediate between phenyl (compound 26: log kis = −0.0131) and bis(CF3)phenyl (compound 25: log kis = 0.9667), optimizing membrane permeability without excessive hydrophobicity .
  • Cytotoxicity : Halogenated analogs (e.g., compound 11 in ) exhibit cytotoxicity, whereas ethoxy and furan substituents may reduce toxicity, as seen in compound 2 (IC50 = 17.00 µM for anti-inflammatory activity) .

Biological Activity

The compound (2E)-N-(2-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide is a member of the enamide class, characterized by its unique structural features, including an ethoxy-substituted phenyl group and a furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H17_{17}N O2_{2}, with a molecular weight of approximately 245.30 g/mol. Its structure comprises a conjugated double bond system that enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Enamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies on related compounds have demonstrated their ability to target specific oncogenic pathways, suggesting that this compound may also possess similar capabilities.

Anti-inflammatory Effects

The presence of the furan ring in this compound is associated with anti-inflammatory activity. Compounds containing furan derivatives have been reported to inhibit pro-inflammatory cytokines and signaling pathways. This makes this compound a potential candidate for the treatment of inflammatory diseases.

Antimicrobial Activity

The unique structure of this compound may also confer antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests a promising avenue for further exploration in combating resistant infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes.
  • Free Radical Scavenging : Similar compounds have demonstrated antioxidant properties, suggesting that this compound could mitigate oxidative stress in cells.
  • Cell Membrane Interaction : The lipophilic nature of the ethoxy and ethyl groups may enhance cellular uptake and interaction with membrane-bound receptors.

Comparative Analysis with Similar Compounds

A comparison table of structurally similar compounds illustrates varying biological activities:

Compound NameStructural FeaturesBiological Activity
4-Ethoxy-N-(5-methylfuran-2-yl)benzamideEthoxy group, furan ringAnticancer
N-(4-methoxyphenyl)-3-(5-propylfuran-2-yl)propanamideMethoxy group instead of ethoxyAnti-inflammatory
3-(5-bromofuran-2-yl)-N-(4-isopropoxyphenyl)propionamideBromine substitution on furanAntimicrobial

This table highlights how the specific combination of substituents in this compound may enhance its biological activity profile compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related enamides:

  • Anticancer Study : A study published in Pharmaceutical Biology evaluated the anticancer effects of enamides on breast cancer cells, demonstrating significant inhibition of cell growth through apoptosis induction.
  • Anti-inflammatory Research : Research featured in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of furan-containing compounds, showing reduced levels of inflammatory markers in vitro.
  • Antimicrobial Evaluation : A study in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

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